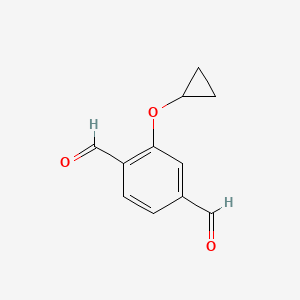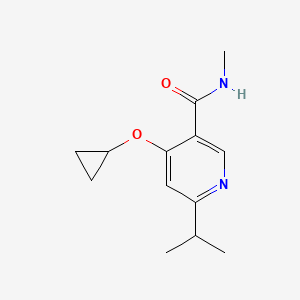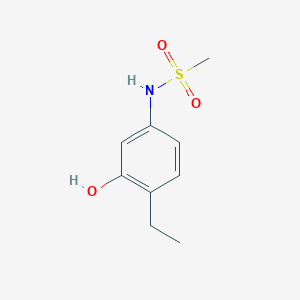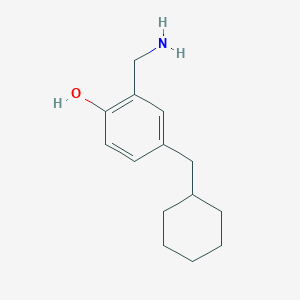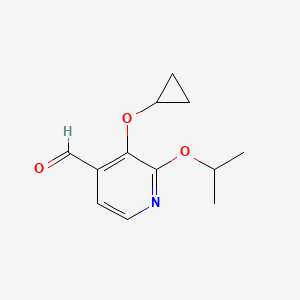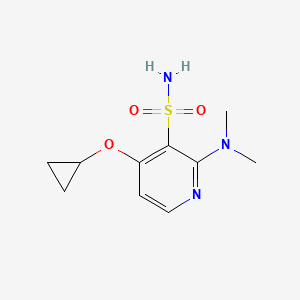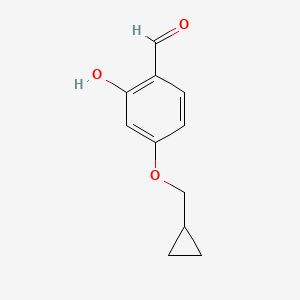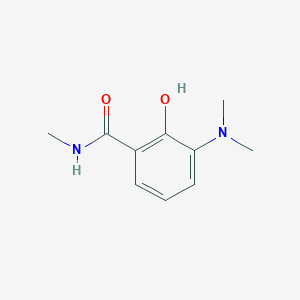
4-Cyclopropoxy-5-methoxypyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-5-methoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C9H12N2O4S It contains a pyridine ring substituted with cyclopropoxy, methoxy, and sulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-methoxypyridine-2-sulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of Substituents: The cyclopropoxy and methoxy groups are introduced through nucleophilic substitution reactions. For example, cyclopropyl alcohol and methanol can be used as nucleophiles in the presence of a suitable base.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-5-methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyridine or sulfonamide derivatives.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-5-methoxypyridine-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of enzymes such as PI3K/mTOR, which are targets for cancer therapy.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Its interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-5-methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. For example, as a PI3K/mTOR inhibitor, it binds to the active sites of these enzymes, blocking their activity and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopropoxy-5-methylpyridine-2-sulfonamide: Similar structure but with a methyl group instead of a methoxy group.
5-Cyclopropoxy-4-methoxypyridine-2-sulfonamide: Similar structure but with different positions of the substituents.
Uniqueness
4-Cyclopropoxy-5-methoxypyridine-2-sulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the sulfonamide group contributes to its biological activity.
Propiedades
Fórmula molecular |
C9H12N2O4S |
|---|---|
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-5-methoxypyridine-2-sulfonamide |
InChI |
InChI=1S/C9H12N2O4S/c1-14-8-5-11-9(16(10,12)13)4-7(8)15-6-2-3-6/h4-6H,2-3H2,1H3,(H2,10,12,13) |
Clave InChI |
WNFZVRVPWIGLMO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C=C1OC2CC2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


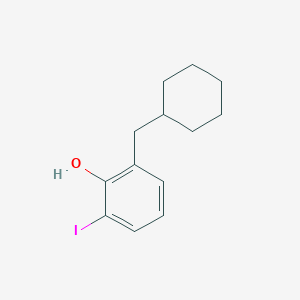


![1-Azetidinecarboxylic acid, 3-[(3-pyridinylmethyl)amino], 1,1-dimethylethyl ester](/img/structure/B14836671.png)
